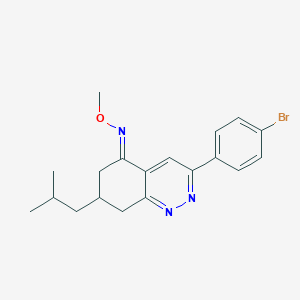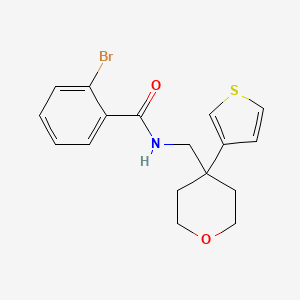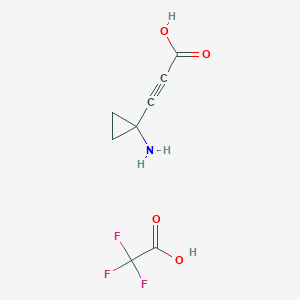![molecular formula C11H15Cl2N B2708139 N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine CAS No. 893577-89-4](/img/structure/B2708139.png)
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE” has a linear formula of C8H7Cl2NO3 and a molecular weight of 236.056 . Another compound, “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, has a linear formula of C8H7Cl2NO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. For “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE”, the molecular weight is 236.056 . For “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, the molecular weight is 220.056 .Aplicaciones Científicas De Investigación
Expedient Synthesis of N-Methyl- and N-Alkylamines
The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is crucial due to their extensive use in life-science molecules. A study by Senthamarai et al. (2018) discusses an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process allows for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules, highlighting the importance of such compounds in regulating molecular activities (Senthamarai et al., 2018).
Catalytic Amination of Biomass-Based Alcohols
Amines play a pivotal role in the chemical industry, and their synthesis often involves ammonia. An alternative method involves the catalytic amination of biomass-based alcohols, presenting an environmentally friendly approach. Pera‐Titus and Shi (2014) discuss various processes, including hydroamination and reductive amination, that have been developed for amine synthesis, offering insights into sustainable chemical production (Pera‐Titus & Shi, 2014).
Oxidation Products of Antioxidants
Rapta et al. (2009) investigate the oxidation of N,N′-substituted p-phenylenediamines, significant in the rubber industry as antioxidants. Their study provides electrochemical and spectroscopic insights into the formation of oxidation products, which are crucial for understanding the stability and degradation of these materials (Rapta et al., 2009).
Synthesis of Aromatic Poly(Amine-Imide)s
The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine in material science. Cheng et al. (2005) elaborate on the preparation of these polymers, which exhibit good solubility, thermal stability, and electrochromic characteristics, suggesting their potential in electronic applications (Cheng et al., 2005).
Continuous Chemoselective Methylation
Oku et al. (2004) explore the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method signifies advancements in the chemoselectivity of methylation reactions, pivotal for the synthesis of N-methylated amino alcohols and diamines, showcasing the chemical versatility of amines in synthesis processes (Oku et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of the compound N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine is the transient receptor potential channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .
Mode of Action
This compound interacts with its targets by binding to the transient receptor potential channels, thereby influencing the flow of ions across the cell membrane . This interaction results in changes in cellular excitability and signal transduction, affecting various cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with transient receptor potential channels . By influencing these channels, the compound can affect cellular excitability and signal transduction, leading to changes in various cellular functions .
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWPKCAVUSXFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2708073.png)

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)
![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)